6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride involves several steps. One common synthetic route includes the reaction of 6,8-dimethylquinoline with 2-methylphenyl magnesium bromide, followed by chlorination to introduce the carbonyl chloride group . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds . This interaction can alter the function of the target molecule and is useful in studying protein modifications and interactions .
Comparison with Similar Compounds
6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds such as:
6,8-Dimethylquinoline: Lacks the carbonyl chloride group and has different reactivity and applications.
2-Methylphenylquinoline: Similar structure but without the dimethyl groups at positions 6 and 8.
Quinoline-4-carbonyl chloride: Lacks the methyl groups and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-8-13(3)18-15(9-11)16(19(20)22)10-17(21-18)14-7-5-4-6-12(14)2/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLKOACDPEVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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